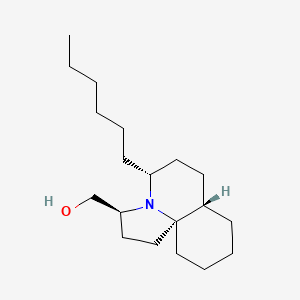

Lepadiformine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H35NO |

|---|---|

Molecular Weight |

293.5 g/mol |

IUPAC Name |

[(3S,5R,7aS,11aS)-5-hexyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinolin-3-yl]methanol |

InChI |

InChI=1S/C19H35NO/c1-2-3-4-5-9-17-11-10-16-8-6-7-13-19(16)14-12-18(15-21)20(17)19/h16-18,21H,2-15H2,1H3/t16-,17+,18-,19-/m0/s1 |

InChI Key |

HZBRTYLAHHYKNB-RDGPPVDQSA-N |

Isomeric SMILES |

CCCCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1[C@@H](CC3)CO |

Canonical SMILES |

CCCCCCC1CCC2CCCCC23N1C(CC3)CO |

Synonyms |

lepadiformine lepadiformine A lepadiformine B lepadiformine C |

Origin of Product |

United States |

Foundational & Exploratory

Lepadiformine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepadiformine is a tricyclic marine alkaloid first isolated from the tunicate Clavelina lepadiformis. It has demonstrated notable cytotoxic and cardiovascular activities, making it a subject of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of experimental workflows and a plausible cytotoxic signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of marine natural products and the development of novel therapeutic agents.

Discovery and Structural Elucidation

This compound was first isolated in 1994 by Biard and coworkers from the marine tunicate Clavelina lepadiformis, collected off the coast of Tunisia.[1] Initial structural elucidation based on NMR spectroscopy and mass spectrometry suggested an incorrect zwitterionic structure with a cis-fused A/B ring system. Subsequent total synthesis efforts by several research groups were instrumental in revising the structure to the correct trans-fused configuration. The absolute configuration of this compound A was later established through enantioselective total synthesis. Further investigations led to the isolation of related alkaloids, this compound B and C, from the tunicate Clavelina moluccensis.[1]

Experimental Protocols

While the full experimental details from the original 1994 discovery paper by Biard et al. are not fully detailed in readily available literature, a representative protocol for the extraction and isolation of alkaloids from Clavelina lepadiformis can be outlined based on established methods for marine alkaloid extraction. The following protocol is adapted from methodologies used for isolating similar compounds from the same genus.

Collection and Extraction of Biological Material

-

Organism: Clavelina lepadiformis (Müller, 1776)

-

Collection: Specimens are typically collected by scuba diving and immediately frozen to preserve the chemical integrity of their secondary metabolites.

-

Extraction:

-

The frozen tunicate material is thawed and homogenized.

-

The homogenized tissue is exhaustively extracted with methanol (B129727) (MeOH) followed by chloroform (B151607) (CHCl₃) at room temperature.

-

The MeOH and CHCl₃ extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound, being an alkaloid, is expected to partition into the more polar organic phases.

-

-

Column Chromatography:

-

The EtOAc and/or n-BuOH fractions are subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., EtOAc, followed by MeOH).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column.

-

A typical mobile phase would be a gradient of methanol and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Elution is monitored by UV detection, and fractions corresponding to the this compound peak are collected.

-

-

Final Purification and Characterization:

-

The purified this compound is dried under vacuum.

-

The structure and purity are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Quantitative Data

Cytotoxicity of this compound A

This compound A has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines.[1]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| KB | Nasopharyngeal Carcinoma | 9.20 |

| HT29 | Human Colon Adenocarcinoma | 0.75 |

| NSCLC-N6 | Non-Small-Cell Lung Carcinoma | 6.10 |

Spectroscopic Data

Unequivocal structural assignment of this compound was achieved through a combination of 1D and 2D NMR techniques (including INADEQUATE experiments) and mass spectrometry. While a detailed tabulation of the raw spectroscopic data is not consistently available across the reviewed literature, the comparison of spectral data from synthetic this compound with that of the natural product was the definitive step in confirming its structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Clavelina lepadiformis.

Plausible Signaling Pathway for Cytotoxicity

While the precise molecular mechanism of this compound's cytotoxicity is not yet fully elucidated, many marine alkaloids exert their anticancer effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway, based on the known mechanisms of similar compounds, where this compound induces apoptosis through the intrinsic (mitochondrial) pathway.

References

The Structural Elucidation of Lepadiformine A, B, and C: A Technical Guide

An In-depth Examination of the Core Tricyclic Marine Alkaloids for Researchers and Drug Development Professionals

The lepadiformine alkaloids, a family of structurally intriguing marine natural products, have garnered significant attention from the scientific community due to their unique tricyclic architecture and promising biological activities. Isolated from marine tunicates of the Clavelina genus, these compounds feature a dense perhydropyrido[2,1-j]quinoline core. This technical guide provides a comprehensive overview of the structural elucidation of the primary members of this family: this compound A, B, and C, with a focus on the spectroscopic data that defined their structures and the experimental protocols that enabled their characterization and synthesis.

Core Structural Features and Distinctions

This compound A was the first of its class to be isolated in 1994 from the marine ascidian Clavelina lepadiformis.[1][2] Its initial structural assignment was later revised and unequivocally confirmed through total synthesis.[1][3] this compound B and C were subsequently discovered in 2006 from the tunicate Clavelina moluccensis.[1]

The core structure of the lepadiformines is a tricyclic system. The key structural differences between this compound A, B, and C lie in the C2 side chain and the presence or absence of a hydroxymethyl group at C13. This compound A possesses an n-hexyl side chain at the C2 position, while this compound B and C have a shorter n-butyl side chain at the same position.[1] The distinguishing feature between this compound B and C is a hydroxymethyl group at the C13 position in this compound B, which is absent in this compound C.[1]

Spectroscopic Data for Structural Elucidation

The determination of the absolute and relative stereochemistry of the this compound alkaloids relied heavily on extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound A, B, and C.

Table 1: ¹H NMR Spectroscopic Data of this compound A, B, and C (500 MHz, CDCl₃)

| Position | This compound A (δ ppm, J in Hz) | This compound B (δ ppm, J in Hz) | This compound C (δ ppm, J in Hz) |

| 2 | 3.15 (m) | 3.14 (m) | 2.98 (m) |

| 3α | 2.10 (m) | 2.09 (m) | 2.05 (m) |

| 3β | 1.85 (m) | 1.84 (m) | 1.80 (m) |

| 4α | 1.60 (m) | 1.59 (m) | 1.55 (m) |

| 4β | 1.40 (m) | 1.39 (m) | 1.35 (m) |

| 5α | 1.75 (m) | 1.74 (m) | 1.70 (m) |

| 5β | 1.50 (m) | 1.49 (m) | 1.45 (m) |

| 7α | 2.90 (m) | 2.89 (m) | 2.85 (m) |

| 7β | 2.70 (m) | 2.69 (m) | 2.65 (m) |

| 8α | 1.95 (m) | 1.94 (m) | 1.90 (m) |

| 8β | 1.65 (m) | 1.64 (m) | 1.60 (m) |

| 9α | 1.55 (m) | 1.54 (m) | 1.50 (m) |

| 9β | 1.30 (m) | 1.29 (m) | 1.25 (m) |

| 10 | - | - | - |

| 11 | 3.30 (m) | 3.29 (m) | 3.25 (m) |

| 13-CH₂OH | 3.80 (d, 12.0), 3.65 (d, 12.0) | 3.79 (d, 12.0), 3.64 (d, 12.0) | - |

| Side Chain | 0.90 (t, 7.0), 1.30-1.50 (m) | 0.92 (t, 7.0), 1.32-1.45 (m) | 0.93 (t, 7.0), 1.35-1.50 (m) |

Note: Data is compiled from various sources and may have slight variations based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound A, B, and C (125 MHz, CDCl₃)

| Position | This compound A (δ ppm) | This compound B (δ ppm) | This compound C (δ ppm) |

| 2 | 65.4 | 65.3 | 62.1 |

| 3 | 34.2 | 34.1 | 33.9 |

| 4 | 25.1 | 25.0 | 24.8 |

| 5 | 30.5 | 30.4 | 30.2 |

| 6 | 71.8 | 71.7 | 70.5 |

| 7 | 58.4 | 58.3 | 55.2 |

| 8 | 36.9 | 36.8 | 36.5 |

| 9 | 26.3 | 26.2 | 26.0 |

| 10 | 29.7 | 29.6 | 29.4 |

| 11 | 38.3 | 38.2 | 38.0 |

| 13 | 68.2 | 68.1 | - |

| 13-CH₂OH | 63.1 | 63.0 | - |

| Side Chain (C1') | 32.2 | 32.1 | 31.9 |

| Side Chain (C2') | 29.7 | 29.6 | 29.4 |

| Side Chain (C3') | 22.7 | 22.6 | 22.5 |

| Side Chain (C4') | 14.1 | 14.0 | 13.9 |

| Side Chain (C5') | 31.8 | - | - |

| Side Chain (C6') | 22.7 | - | - |

Note: Data is compiled from various sources and may have slight variations based on experimental conditions.

Experimental Protocols

The structural elucidation of the this compound alkaloids was solidified through their total synthesis, which allowed for direct comparison of spectroscopic data between the synthetic and natural products. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound Alkaloids

Source Material: Marine tunicates Clavelina lepadiformis (for this compound A) and Clavelina moluccensis (for this compound B and C).

Protocol:

-

Extraction: The collected tunicate specimens are lyophilized and then exhaustively extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1) at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to a solvent-solvent partitioning scheme, typically between n-hexane, ethyl acetate, and water, to separate compounds based on polarity.

-

Chromatographic Separation: The fraction containing the alkaloids is then subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Chromatography: A primary separation step using a gradient elution system (e.g., dichloromethane/methanol).

-

Sephadex LH-20 Chromatography: To remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and an appropriate mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to yield the pure alkaloids.

-

Key Synthetic Step: Reductive Cyclization for Tricyclic Core Formation

A common strategy in the total synthesis of this compound alkaloids involves a reductive cyclization to construct the key tricyclic core.

Protocol (General Overview):

-

Preparation of the Acyclic Precursor: A suitable acyclic precursor containing the necessary functionalities for cyclization is synthesized. This precursor typically includes a nitrogen atom, two electrophilic centers for ring closure, and the desired side chain.

-

First Ring Closure (Piperidine Ring): An intramolecular nucleophilic substitution or a similar ring-closing reaction is employed to form the piperidine (B6355638) ring (the A ring).

-

Second and Third Ring Closures (Pyrrolidine and Quinolizidine Rings): A key reductive cyclization step is then performed. This can be achieved through various methods, one of which involves the use of a reducing agent like samarium(II) iodide (SmI₂) to initiate a cascade of cyclizations, forming the B and C rings of the perhydropyrido[2,1-j]quinoline core. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.

-

Stereochemical Control: The stereochemistry of the multiple chiral centers is carefully controlled throughout the synthesis by using chiral starting materials, stereoselective reactions, and chiral auxiliaries.

Visualizations

Structural Relationships of this compound A, B, and C

Caption: Structural differences between this compound A, B, and C.

General Workflow for Structural Elucidation

Caption: The logical workflow for elucidating the structures of novel natural products like the lepadiformines.

References

- 1. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new marine cytotoxic alkaloid from Clavelina lepadiformis Müller | Semantic Scholar [semanticscholar.org]

- 3. This compound: a case study of the value of total synthesis in natural product structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of Lepadiformine Biosynthesis in Marine Tunicates Remains an Uncharted Scientific Frontier

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the natural biosynthetic pathway of Lepadiformine, a cytotoxic alkaloid isolated from marine tunicates of the Clavelina genus. While numerous successful total syntheses of this compound and its analogues have been reported, the intricate enzymatic machinery and precursor molecules employed by the tunicate to construct this complex chemical scaffold are yet to be discovered.

This compound, first isolated from Clavelina lepadiformis, has garnered considerable attention from the scientific community due to its moderate, yet selective, cytotoxic activity against several tumor cell lines.[1][2] This interest has spurred a wealth of research into its chemical synthesis, with multiple research groups devising elegant and efficient routes to construct its unique tricyclic structure.[1][3][4][5][6][7][8][9] These synthetic endeavors have not only made this compound and its derivatives accessible for further biological evaluation but have also contributed significantly to the field of synthetic organic chemistry.

However, the natural production of this compound by marine tunicates remains a "black box." The current body of scientific literature, as revealed by extensive searches, is devoid of studies investigating the biosynthetic origins of this marine alkaloid. There is a conspicuous absence of research on:

-

Precursor Molecules: The fundamental building blocks utilized by the tunicate to assemble the this compound skeleton have not been identified. Precursor feeding studies, a common technique to unravel biosynthetic pathways, have not been reported for this compound.[10][11][12]

-

Biosynthetic Intermediates: The sequential molecular transformations leading from simple precursors to the final complex structure of this compound are unknown.

-

Enzymatic Machinery: The specific enzymes that catalyze the intricate bond formations and stereochemical modifications during this compound biosynthesis have not been isolated or characterized.

The focus of the available research has been exclusively on the laboratory synthesis of this compound. These studies provide detailed methodologies for constructing the molecule through various chemical reactions, but they do not shed light on the biological processes occurring within the marine tunicate.[1][4][5][6][8][9][13][14][15][16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. C-N Ring Construction: The Robinson and Morimoto Syntheses of this compound A [organic-chemistry.org]

- 3. Molecule of the Month October 2006 [mom.dcbp.unibe.ch]

- 4. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new total synthesis of the marine tunicate alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound Using a Hydroamination Transform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Studies toward the Synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]

- 11. Effect of elicitation and precursor feeding on accumulation of 20-hydroxyecdysone in Achyranthes aspera Linn. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Precursor-Boosted Production of Metabolites in Nasturtium officinale Microshoots Grown in Plantform Bioreactors, and Antioxidant and Antimicrobial Activities of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collection - A New Total Synthesis of the Marine Tunicate Alkaloid this compound - Organic Letters - Figshare [figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Enigmatic Mechanism of Lepadiformine: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepadiformine, a tricyclic marine alkaloid isolated from ascidians of the Clavelina species, has garnered significant interest within the scientific community due to its pronounced cytotoxic and cardiovascular activities. This technical guide provides a comprehensive analysis of the current understanding of this compound's mechanism of action. It consolidates available data on its molecular targets, delineates the signaling pathways it modulates, and presents detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers engaged in the study of marine natural products and the development of novel therapeutic agents.

Core Mechanism of Action

This compound exhibits a dual mechanism of action, primarily affecting the cardiovascular system through ion channel modulation and displaying cytotoxic effects against various cancer cell lines.

Cardiovascular Effects: Blockade of the Inward Rectifier Potassium Channel (IK1)

The most well-elucidated mechanism of this compound's action lies in its effect on cardiac electrophysiology. In vivo studies in anesthetized rats have demonstrated that intravenous injection of this compound (6 mg/kg) induces marked bradycardia and a lengthening of ECG intervals.[1] Further investigation using isolated rat papillary muscle and frog atrium revealed that this compound significantly lengthens the repolarizing phase of the action potential without altering the resting membrane potential.[1]

This effect is attributed to the blockade of the inward rectifier potassium channel (IK1).[1] The evidence for this is twofold:

-

This compound's effect on the action potential repolarization phase mimics that of barium (Ba2+), a known IK1 blocker.[1]

-

The lengthening of the action potential duration induced by this compound persists even after the blockade of the delayed outward K+ current (IK) with tetraethylammonium, suggesting that IK is not the primary target.[1]

By blocking IK1, this compound reduces the outward potassium current during the late phase of repolarization, thereby prolonging the action potential duration. This action underlies the observed bradycardia and suggests potential antiarrhythmic properties.

Caption: this compound's blockade of the IK1 channel and its downstream effects on cardiac action potential.

Cytotoxic Effects: An Area of Active Investigation

This compound has been consistently reported to exhibit moderate cytotoxic activity against several tumor cell lines.[2] However, the precise molecular mechanism underpinning this cytotoxicity remains to be fully elucidated. Research on closely related compounds, such as Lepadin A, provides some insights into potential mechanisms. Lepadin A has been shown to inhibit cell migration, induce a G2/M phase cell cycle arrest, and decrease the clonogenic capacity of cancer cells. While these findings suggest a potential avenue of investigation for this compound, direct evidence for its involvement in these processes is currently lacking. The specific molecular targets and signaling pathways responsible for this compound's cytotoxic effects are yet to be identified.

Quantitative Data

Quantitative data on the biological activity of this compound is limited. The following table summarizes the available information.

| Parameter | Value | Species/Cell Line | Reference |

| Cardiovascular Effects | |||

| In vivo dose | 6 mg/kg (i.v.) | Anesthetized Rats | [1] |

| Effect | Marked bradycardia, lengthening of ECG intervals | Anesthetized Rats | [1] |

| Cytotoxicity | |||

| IC50 | Data not available | Various cancer cell lines | - |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning this compound's mechanism of action.

Cardiovascular Electrophysiology

-

Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Catheterization: The femoral vein is catheterized for intravenous drug administration.

-

ECG Recording: Subcutaneous needle electrodes are inserted to record a standard limb lead II ECG.

-

Drug Administration: A bolus injection of this compound (6 mg/kg) is administered through the venous catheter.

-

Data Analysis: ECG parameters, including heart rate and the duration of P, PR, QRS, and QT intervals, are measured before and after drug administration.

-

Tissue Preparation: Hearts are excised from rats or frogs. The left ventricular papillary muscle (from rats) or the spontaneously beating atrium (from frogs) is dissected and mounted in an organ bath.

-

Superfusion: The preparation is superfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution for mammals, Ringer's solution for amphibians) at a constant temperature.

-

Microelectrode Impalement: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac myocytes to record transmembrane action potentials.

-

Drug Application: this compound is added to the superfusion solution at the desired concentration.

-

Data Acquisition and Analysis: Action potential parameters, including resting membrane potential, action potential amplitude, and action potential duration at different levels of repolarization (e.g., APD50 and APD90), are recorded and analyzed.

Caption: Experimental workflow for cardiovascular electrophysiology studies of this compound.

Cytotoxicity Assays

While specific protocols for this compound are not detailed in the available literature, a standard MTT assay protocol is provided here as a general method for assessing cytotoxicity.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

The mechanism of action of this compound is a tale of two distinct biological effects. Its cardiovascular properties are reasonably well-defined, with the blockade of the IK1 channel emerging as the primary mode of action. This finding positions this compound as an interesting candidate for further investigation as a potential antiarrhythmic agent.

In contrast, the mechanism underlying its cytotoxic activity remains an open question. While its ability to kill cancer cells is established, the specific molecular targets and signaling pathways have not been identified. Future research should focus on:

-

Determining the IC50 values of this compound against a broad panel of human cancer cell lines to quantify its cytotoxic potency and selectivity.

-

Investigating the induction of apoptosis and the key molecular players involved (e.g., caspases, Bcl-2 family proteins).

-

Analyzing the effect of this compound on the cell cycle to determine if it induces arrest at specific checkpoints.

-

Identifying the direct molecular targets of this compound in cancer cells using techniques such as affinity chromatography or proteomics.

A deeper understanding of this compound's cytotoxic mechanism of action is crucial for evaluating its potential as a novel anticancer therapeutic. The insights gained from such studies will not only illuminate the pharmacological profile of this fascinating marine natural product but also pave the way for the rational design of more potent and selective analogues.

References

- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (-)-Lepadiformine A Utilizing Hg(OTf)2-Catalyzed Cycloisomerization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Lepadiformine: A Technical Whitepaper on its Putative Natural Ecological Role and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lepadiformine is a tricyclic marine alkaloid first isolated from the tunicate Clavelina lepadiformis. While its potent cytotoxic and cardiovascular activities have been the focus of significant synthetic and pharmacological research, its natural ecological role remains largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of the chemical ecology of its source organism and outlines the necessary experimental framework to elucidate the specific ecological functions of this compound. It is hypothesized that this compound contributes to the chemical defense of the producing tunicate, likely acting as a feeding deterrent, an antifouling agent, or an antimicrobial compound. This document provides detailed experimental protocols for testing these hypotheses, summarizes the known quantitative bioactivity data for this compound, and presents visualizations of experimental workflows and potential signaling pathway interactions.

Introduction: The Chemical Ecology of Tunicates and the Enigma of this compound

Tunicates, or ascidians, are sessile marine invertebrates that, lacking physical defenses, have evolved a sophisticated arsenal (B13267) of secondary metabolites to deter predators, prevent biofouling, and inhibit the growth of pathogenic microorganisms. These chemical defenses are crucial for their survival and ecological success.

This compound is a prominent member of the pyridoacridine alkaloid family, isolated from tunicates of the genus Clavelina, notably Clavelina lepadiformis and Clavelina moluccensis. Its complex architecture and significant cytotoxicity against various cancer cell lines have spurred numerous total synthesis campaigns and pharmacological investigations. However, the selective pressures that have driven the evolution of this intricate molecule in its natural environment are not well understood. This whitepaper aims to bridge this knowledge gap by proposing a testable framework for investigating the ecological role of this compound.

Putative Ecological Roles of this compound

Based on the well-established principles of marine chemical ecology and preliminary studies on Clavelina species, the following ecological functions are proposed for this compound:

-

Feeding Deterrence: The high cytotoxicity of this compound suggests it may be unpalatable or toxic to potential predators such as fish and invertebrates. A study on Clavelina lepadiformis indicated that while the larvae were palatable, adult tissues showed some level of feeding deterrence, hinting at the presence of defensive compounds[1].

-

Antifouling Activity: As sessile organisms, tunicates must prevent the settlement of fouling organisms (e.g., bacteria, algae, barnacle larvae) on their surfaces. Marine natural products are known to play a crucial role in this process[2][3][4][5]. This compound's cytotoxicity could inhibit the settlement or growth of fouling organisms.

-

Antimicrobial Defense: Tunicates are constantly exposed to a high abundance of marine microbes. This compound may possess antimicrobial properties that protect the tunicate from pathogenic bacteria and fungi.

Quantitative Bioactivity Data for this compound

While data from ecologically-focused assays are currently unavailable, the following tables summarize the known quantitative data for this compound's cytotoxic and pharmacological activities. This information provides a baseline for understanding its potency and potential mechanisms of action.

Table 1: Cytotoxicity of this compound A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NSCLC-N6 | Non-small cell lung carcinoma | 0.08 | Biard et al., 1994 |

| P388 | Murine leukemia | 0.1 | Biard et al., 1994 |

Note: The original isolation paper by Biard et al. (1994) describes the cytotoxicity of this compound. Specific IC50 values are often detailed in subsequent pharmacological studies.

Table 2: Pharmacological Activity of this compound Analogues

| Compound | Target | Activity | Reference |

| This compound B | Cardiac inward rectifier K+ channel | Moderate inhibition | Sauviat et al., 2006 |

| This compound C | Cardiac inward rectifier K+ channel | Poor inhibition | Sauviat et al., 2006 |

Experimental Protocols for Ecological Function Assessment

To investigate the hypothesized ecological roles of this compound, the following detailed experimental protocols are proposed.

Feeding Deterrence Assay

This protocol is adapted from established methods for assessing feeding deterrence in marine invertebrates[6][7][8].

Objective: To determine if this compound deters feeding by a generalist marine predator.

Materials:

-

Generalist predatory fish (e.g., Thalassoma bifasciatum, bluehead wrasse)

-

Freeze-dried squid mantle

-

Alginic acid

-

This compound (purified)

-

Solvent (e.g., ethanol (B145695) or DMSO)

-

Seawater aquaria

Procedure:

-

Food Pellet Preparation:

-

Prepare a food matrix by mixing freeze-dried squid mantle and alginic acid in a 5:3 ratio with distilled water.

-

Divide the food matrix into two batches: control and treatment.

-

To the treatment batch, add a solution of this compound in a minimal amount of solvent to achieve a final concentration equivalent to its natural concentration in the tunicate tissue.

-

To the control batch, add an equivalent volume of the solvent.

-

Extrude both mixtures through a syringe into a calcium chloride solution to form spaghetti-like strands, which are then cut into uniform pellets.

-

-

Feeding Assay:

-

Acclimate fish individually in separate aquaria.

-

Offer a single control pellet to ensure the fish is feeding.

-

Present the fish with a choice of 20 pellets (10 control, 10 treated) on a petri dish.

-

Record the number of pellets of each type consumed over a 30-minute period.

-

-

Data Analysis:

-

Use a paired t-test or Wilcoxon signed-rank test to compare the consumption of treated and control pellets.

-

A significant reduction in the consumption of treated pellets indicates a feeding deterrent effect.

-

Antifouling Assay (Anti-larval Settlement)

This protocol is based on standard methods for evaluating the antifouling properties of marine natural products[2].

Objective: To assess the ability of this compound to inhibit the settlement of marine invertebrate larvae.

Materials:

-

Larvae of a common fouling organism (e.g., barnacle Amphibalanus amphitrite or bryozoan Bugula neritina)

-

Multi-well polystyrene plates

-

This compound (purified)

-

Solvent (e.g., DMSO)

-

Filtered seawater

Procedure:

-

Preparation of Test Surfaces:

-

Dissolve this compound in a solvent to create a stock solution.

-

Prepare serial dilutions of the stock solution.

-

Coat the bottom of the wells of a multi-well plate with the different concentrations of this compound.

-

Coat control wells with the solvent only.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound.

-

-

Larval Settlement Assay:

-

Add a known number of competent larvae (e.g., 20-30) to each well containing filtered seawater.

-

Incubate the plates under controlled conditions (e.g., 25°C, 12:12 light:dark cycle) for 24-48 hours.

-

-

Data Collection and Analysis:

-

Count the number of settled and metamorphosed larvae in each well under a dissecting microscope.

-

Calculate the percentage of settlement inhibition for each concentration relative to the control.

-

Determine the EC50 (half-maximal effective concentration) for settlement inhibition.

-

Antimicrobial Assay (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against marine-relevant bacteria.

Materials:

-

Marine bacterial strains (e.g., Vibrio harveyi, Pseudoalteromonas tunicata)

-

96-well microtiter plates

-

Marine broth medium

-

This compound (purified)

-

Solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., tetracycline)

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strains in marine broth to the mid-logarithmic phase.

-

Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

-

-

Assay Setup:

-

Prepare serial twofold dilutions of this compound in marine broth in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and solvent), and a sterility control (broth only).

-

-

Incubation and Reading:

-

Incubate the plates at an appropriate temperature (e.g., 28°C) for 24 hours.

-

Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway interaction for this compound.

Caption: Workflow for the bioassay-guided isolation and ecological testing of this compound.

Caption: Hypothetical inhibition of a larval settlement signaling pathway by this compound.

Conclusion and Future Directions

While this compound has been extensively studied from a chemical and pharmacological perspective, its ecological significance remains an open question. The potent cytotoxicity of this molecule strongly suggests a defensive role in its producer, the tunicate Clavelina. This whitepaper provides a clear and actionable framework for investigating the putative functions of this compound as a feeding deterrent, antifouling agent, and antimicrobial compound.

Future research should prioritize conducting the detailed bioassays outlined herein. A thorough understanding of this compound's ecological role will not only provide critical insights into the chemical ecology of tunicates but may also guide the development of novel, environmentally friendly antifouling and antimicrobial agents, aligning with the principles of biomimicry and sustainable technology. Furthermore, elucidating the specific molecular targets of this compound in ecologically relevant organisms could reveal novel mechanisms of action with broader applications in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Marine Natural Products with Antifouling Activity [directory.doabooks.org]

- 4. Frontiers | Marine Natural Products: A Promising Source of Environmentally Friendly Antifouling Agents for the Maritime Industries [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms [jove.com]

- 7. A fish-feeding laboratory bioassay to assess the antipredatory activity of secondary metabolites from the tissues of marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms [jove.com]

A Technical Guide to the Initial Biological Screening of Lepadiformine Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lepadiformine, a tricyclic marine alkaloid isolated from tunicates of the Clavelina genus, has emerged as a molecule of significant interest due to its notable biological activities. As a member of the perhydropyrido[2,1-j]-quinolone structural class, its unique architecture presents a compelling scaffold for drug discovery. Initial biological screenings have primarily focused on its cytotoxic potential against various cancer cell lines, with further studies exploring its effects on ion channels. This guide provides a comprehensive overview of the core methodologies employed in the initial biological evaluation of this compound extracts, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of relevant workflows and potential signaling pathways to facilitate further research and development.

Data Presentation: Summary of Biological Activities

The initial biological evaluation of this compound and its analogues has revealed a range of activities, with cytotoxicity being the most pronounced. The following tables summarize the key quantitative data from foundational studies.

Table 1: Cytotoxicity of this compound and its Analogues against Various Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound A | KB | Nasopharynx Carcinoma | 9.20 | - | [1] |

| This compound A | HT29 | Human Colon Adenocarcinoma | 0.75 | - | [1] |

| This compound A | NSCLC-N6 | Non-Small-Cell Carcinoma | 6.10 | - | [1] |

| This compound A | A375 | Human Melanoma | - | 45.5 ± 4.0 | [2] |

| Lepadins A, B, L (Screen) | A375 | Human Melanoma | 50 µM (fixed) | - | [2][3] |

| Lepadins A, B, L (Screen) | MDA-MB-468 | Human Breast Cancer | 50 µM (fixed) | - | [2][3] |

| Lepadins A, B, L (Screen) | HT29 | Human Colon Adenocarcinoma | 50 µM (fixed) | - | [2][3] |

| Lepadins A, B, L (Screen) | HCT116 | Human Colorectal Carcinoma | 50 µM (fixed) | - | [2][3] |

| 5-Fluorouracil (Control) | A375 | Human Melanoma | - | 22.9 ± 4.0 | [2] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

Table 2: Other Reported Biological Activities

| Compound | Activity | Comments | Reference |

| This compound A (11) | Inhibition of cardiac inward rectifying K+ channel | Moderate inhibition | [1] |

| This compound B (12) | Inhibition of cardiac inward rectifying K+ channel | Moderate inhibition | [1][4] |

| This compound C (13a) | Inhibition of cardiac inward rectifying K+ channel | Diminished activity | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following protocols are based on methods cited in the literature for screening this compound and similar natural products.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is frequently used to determine the cytotoxic effects of compounds.[2]

Objective: To determine the concentration at which a this compound extract reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A375, HT29)

-

Complete cell growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound extract/pure compound, dissolved in Dimethyl Sulfoxide (DMSO)

-

5-Fluorouracil (5-FU) as a positive control

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (0.5 mg/mL in medium)

-

DMSO (for solubilization)

-

24-well or 96-well cell culture plates

-

Spectrophotometer (microplate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 24-well plate at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound extract and the 5-FU control in complete medium. Remove the existing medium from the cells and replace it with medium containing the test compounds at various concentrations (e.g., ranging from 1 µM to 100 µM). Include a "vehicle control" group treated with an equivalent volume of DMSO.

-

Incubation: Incubate the treated cells for a specified duration (e.g., 24 hours) at 37°C and 5% CO₂.[2][3]

-

MTT Addition: After incubation, remove the treatment medium and wash the cells with PBS. Add fresh complete medium containing 0.5 mg/mL of MTT reagent to each well.[2]

-

Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium, wash with PBS, and add DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Test (Broth Microdilution for MIC)

While the primary reported activity of this compound is cytotoxicity, marine alkaloids are often screened for antimicrobial properties. This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a this compound extract that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound extract/pure compound, dissolved in DMSO

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B) as a positive control

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism, standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of concentrations.

-

Control Wells: Prepare a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Inoculation: Dilute the standardized 0.5 McFarland inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the extract in which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and biological mechanisms.

Caption: General workflow for determining the cytotoxicity (IC50) of this compound using an MTT assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Caption: Potential apoptotic signaling pathways that could be activated by this compound-induced cytotoxicity.

References

- 1. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS) for Lepadiformine characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data used for the characterization of Lepadiformine, a cytotoxic marine alkaloid. The information presented is collated from seminal total synthesis and structural elucidation studies, offering a core reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data of this compound

The structural confirmation and stereochemical assignment of this compound have been rigorously established through various spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, and mass spectrometry. The data presented below is derived from the synthetic this compound, which has been shown to be identical to the natural product.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.85 | m | |

| H-3α | 2.05 | m | |

| H-3β | 1.50 | m | |

| H-4α | 1.80 | m | |

| H-4β | 1.35 | m | |

| H-6α | 2.95 | m | |

| H-6β | 2.50 | m | |

| H-7 | 1.60 | m | |

| H-8α | 1.75 | m | |

| H-8β | 1.45 | m | |

| H-9α | 1.65 | m | |

| H-9β | 1.25 | m | |

| H-11α | 2.20 | m | |

| H-11β | 1.95 | m | |

| H-12 | 1.2-1.4 | m | |

| H-13 | 1.2-1.4 | m | |

| H-14 | 1.2-1.4 | m | |

| H-15 | 1.2-1.4 | m | |

| H-16 | 0.88 | t | 6.8 |

| OH | 3.50 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 68.5 |

| C-3 | 35.4 |

| C-4 | 25.2 |

| C-5 | 62.1 |

| C-6 | 55.8 |

| C-7 | 26.5 |

| C-8 | 26.1 |

| C-9 | 36.2 |

| C-10 | 45.3 |

| C-11 | 30.1 |

| C-12 | 31.9 |

| C-13 | 29.5 |

| C-14 | 22.7 |

| C-15 | 14.1 |

| C-17 | 75.1 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed for the determination of the molecular formula and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 266.2484 | 266.2480 |

The fragmentation pattern of this compound under mass spectrometry conditions can provide valuable structural information. Key fragmentation pathways often involve the loss of the hexyl side chain and cleavages within the decahydroquinoline (B1201275) ring system.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard practices in natural product characterization.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H NMR spectra. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated using a standard of known mass to ensure high mass accuracy. For fragmentation studies, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound, from isolation to final structure elucidation.

This guide provides a foundational set of spectroscopic data and protocols for the characterization of this compound. For more specific experimental details and two-dimensional NMR correlation data (e.g., COSY, HSQC, HMBC), researchers are encouraged to consult the primary literature on the total synthesis of this marine alkaloid.

Early Investigations into the Cytotoxicity of Lepadiformine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadiformine, a marine alkaloid first isolated from the tunicate Clavelina lepadiformis, has been a subject of interest for its potential pharmacological activities, particularly its cytotoxic effects. This technical guide provides an in-depth analysis of the early studies that first characterized the cytotoxic properties of this unique marine-derived compound. The focus is on the initial quantitative data, the experimental methodologies employed, and the preliminary understanding of its mechanism of action.

Quantitative Cytotoxicity Data

The initial groundbreaking research that brought this compound to the attention of the scientific community was published in 1994. This study, conducted by Biard and his team, established the cytotoxic nature of this novel alkaloid. The primary quantitative data from this early research is summarized below.

| Cell Line | Description | IC50 (µg/mL) | Molar Concentration (µM) | Reference |

| P388 | Murine Leukemia | 1.0 | 3.6 | [1][2] |

| L1210 | Murine Leukemia | Not specified | Not specified | [1][2] |

Note: The original 1994 publication by Biard et al. in Tetrahedron Letters reported the IC50 value for the P388 cell line. While the study also mentioned testing against the L1210 cell line, a specific IC50 value was not provided in the initial communication. The molar concentration was calculated based on the molecular weight of this compound (C18H31NO).

Experimental Protocols

The early investigations into this compound's cytotoxicity relied on established in vitro assays to determine its effect on cancer cell lines. The methodologies employed in these seminal studies are detailed below.

Cell Lines and Culture Conditions

-

Cell Lines: The primary cell lines used in the initial cytotoxicity screening of this compound were murine leukemia cell lines:

-

P388: A well-established model for in vitro and in vivo anticancer drug screening.

-

L1210: Another widely used murine leukemia cell line in cancer research.

-

-

Culture Medium: While the specific media composition was not detailed in the initial publication, standard culture conditions for these cell lines typically involve RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay

The determination of the half-maximal inhibitory concentration (IC50) was the primary method for quantifying the cytotoxic activity of this compound.

-

Assay Principle: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

-

General Procedure:

-

Cell Seeding: Cancer cells were seeded into multi-well plates at a predetermined density.

-

Drug Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the cell cultures at various concentrations. A control group without the drug was also included.

-

Incubation: The treated cells were incubated for a specific period, typically 48 to 72 hours, to allow for the cytotoxic effects to manifest.

-

Viability Assessment: After incubation, cell viability was assessed using a colorimetric assay, most likely an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium-based assay. In this assay, viable cells with active mitochondrial dehydrogenases convert the MTT salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

-

IC50 Calculation: The absorbance values were used to calculate the percentage of cell viability at each drug concentration relative to the untreated control. The IC50 value was then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanism of Action (Early Insights)

Subsequent research on this compound and related compounds has begun to shed light on their potential mechanisms, which may involve the induction of apoptosis (programmed cell death) and cell cycle arrest. However, these findings are from later studies and were not established in the initial discovery phase.

Visualizations

Experimental Workflow for Cytotoxicity Determination

The following diagram illustrates the general workflow used in the early studies to determine the cytotoxicity of this compound.

Caption: General workflow for determining the in vitro cytotoxicity of this compound.

Logical Relationship of Early Findings

This diagram illustrates the logical flow of the initial research on this compound.

Caption: Logical flow of the initial discovery and characterization of this compound.

References

Cardiovascular Effects of Lepadiformine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepadiformine, a marine alkaloid isolated from ascidians of the Clavelina genus, has demonstrated significant cardiovascular activity. This technical guide provides a comprehensive overview of the known cardiovascular effects of this compound, with a focus on its in vivo and in vitro activities and its primary mechanism of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Marine natural products represent a vast and largely untapped resource for novel therapeutic agents. Among these, alkaloids derived from marine invertebrates have shown a wide range of biological activities. This compound, a tricyclic alkaloid, has been the subject of investigation for its cytotoxic and cardiovascular properties.[1][2] Initial studies have revealed that this compound exerts distinct effects on the cardiovascular system, including alterations in heart rate, blood pressure, and vascular tone. The primary mechanism underlying these effects appears to be the modulation of ion channel activity, specifically the blockade of the inward rectifier potassium current (IK1).[1] This whitepaper consolidates the available scientific data on the cardiovascular effects of this compound, providing a foundational resource for researchers in pharmacology and drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the cardiovascular effects of this compound and its analogues.

Table 1: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats

| Parameter | Dose (Intravenous) | Observation | Reference |

| Heart Rate | 6 mg/kg | Marked bradycardia | [1] |

| Arterial Blood Pressure | 6 mg/kg | Transient decrease, followed by a rapid return to normal | [1] |

| ECG Intervals | 6 mg/kg | Lengthening of intervals | [1] |

Table 2: In Situ Vascular Effects of this compound on Perfused Rabbit Ear Artery

| Parameter | Compound | Observation | Reference |

| Vascular Tone | This compound | Vasoconstrictor effect | [1] |

Table 3: In Vitro Electrophysiological Effects of this compound Analogues on Frog Atrial Myocyte IK1 Current

| Compound | Apparent Dissociation Constant (KD) | Stoichiometry (n) | Key Structural Feature for Activity | Reference |

| This compound A | 1.42 µM | 0.77 | Oxygenated side chain at C2 and aliphatic chain at C13 | [3] |

| This compound B | 1.56 µM | 0.72 | Shorter aliphatic chain at C13 decreases potency but not affinity | [3] |

| This compound C | Markedly decreased inhibitory effect | - | Deletion of the oxygenated side chain at C2 reduces affinity | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's cardiovascular effects. These protocols are based on established experimental models and are intended to provide a comprehensive guide for reproducing and expanding upon this research.

In Vivo Cardiovascular Assessment in Anesthetized Rats

This protocol describes the measurement of arterial blood pressure and electrocardiogram (ECG) in anesthetized rats following the administration of a test compound.

3.1.1. Animal Preparation:

-

Adult Wistar rats (250-300g) are fasted overnight with free access to water.[4]

-

Anesthesia is induced with an intraperitoneal injection of urethane (B1682113) (1.2 g/kg).[4] The depth of anesthesia is monitored by the absence of pedal and corneal reflexes.

-

The animal is placed on a heating pad to maintain a body temperature of 37°C.

-

The trachea is cannulated to ensure a patent airway.

3.1.2. Blood Pressure Measurement:

-

The left carotid artery is isolated and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline.[4]

-

The catheter is connected to a pressure transducer, and the arterial blood pressure is continuously recorded using a data acquisition system.[4]

3.1.3. ECG Recording:

-

Subcutaneous needle electrodes are inserted into the limbs (Lead II configuration) to record the ECG.[5]

-

The ECG signal is amplified and recorded simultaneously with the blood pressure data.[4]

3.1.4. Drug Administration:

-

The right jugular vein is cannulated for intravenous administration of the test compound.

-

A bolus injection of this compound (e.g., 6 mg/kg) is administered, and the effects on blood pressure and ECG are recorded.

In Situ Perfused Rabbit Ear Artery Model

This protocol details the preparation and use of the isolated and perfused rabbit ear artery to assess the vasoactive properties of a compound.

3.2.1. Preparation of the Artery:

-

A male New Zealand white rabbit is euthanized, and the central ear artery is carefully dissected.

-

The artery is cannulated at both ends and mounted in an organ bath.

3.2.2. Perfusion:

-

The artery is perfused with Krebs solution at a constant flow rate. The Krebs solution is gassed with 95% O2 and 5% CO2 and maintained at 37°C.

-

The perfusion pressure is continuously monitored using a pressure transducer.[6]

3.2.3. Experimental Procedure:

-

The preparation is allowed to equilibrate for at least 60 minutes.

-

A submaximal contraction is induced by adding norepinephrine (B1679862) (e.g., 10-7 M) to the perfusate.[6]

-

Once a stable contraction is achieved, this compound is added to the perfusate in increasing concentrations to determine its effect on vascular tone. An increase in perfusion pressure indicates vasoconstriction.[6][7]

In Vitro Patch-Clamp Electrophysiology on Frog Atrial Myocytes

This protocol describes the isolation of single atrial myocytes from frogs and the use of the patch-clamp technique to record the inward rectifier potassium current (IK1).

3.3.1. Myocyte Isolation:

-

A frog (Rana esculenta) is euthanized, and the heart is rapidly excised.

-

The atrium is dissected and placed in a calcium-free Ringer solution.

-

The tissue is enzymatically digested using a combination of collagenase and protease to isolate single myocytes.

3.3.2. Patch-Clamp Recording:

-

Isolated myocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with a control external solution.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

The IK1 current is elicited by a series of hyperpolarizing and depolarizing voltage steps from a holding potential of -80 mV.

-

The effects of this compound are studied by adding the compound to the external solution at various concentrations. The dose-dependent block of the IK1 current is then quantified.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Cardiac Effects

Caption: Proposed mechanism of this compound's action on cardiac myocytes.

Experimental Workflow for Cardiovascular Profiling of this compound

Caption: Multi-level experimental approach for characterizing this compound.

Conclusion

The available evidence strongly indicates that this compound is a potent modulator of cardiovascular function. Its primary mechanism of action, the blockade of the IK1 potassium channel, leads to significant electrophysiological changes that manifest as bradycardia and potential antiarrhythmic effects in vivo. The vasoconstrictor properties of this compound also contribute to its overall cardiovascular profile. The data and protocols presented in this whitepaper provide a solid foundation for further preclinical investigation of this compound and its analogues as potential leads for the development of new cardiovascular drugs. Future research should focus on detailed dose-response studies, the evaluation of potential pro-arrhythmic risks, and the exploration of its effects on other ion channels to fully elucidate its therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Isolated, perfused rabbit ear artery: a model for studying segmental vasoconstriction and dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Modulation of the delayed rectifier potassium current in frog cardiomyocytes by beta-adrenergic agonists and magnesium - PMC [pmc.ncbi.nlm.nih.gov]

The Lepadiformine Enigma: A Case Study in Structural Elucidation and the Indispensable Role of Total Synthesis

A Technical Guide for Researchers in Natural Product Chemistry and Drug Development

Abstract

The journey to elucidate the correct chemical structure of lepadiformine, a cytotoxic marine alkaloid, stands as a compelling testament to the complexities of natural product characterization and the definitive power of total synthesis in resolving structural ambiguities. Initially isolated in 1994 from the tunicate Clavelina lepadiformis, its proposed structure, a novel zwitterionic tricyclic alkaloid, intrigued and challenged the synthetic chemistry community. However, this initial assignment, based on spectroscopic data, was later proven incorrect. This in-depth guide chronicles the history of this compound's structural mischaracterization, the synthetic efforts that led to its correction, and the key experimental data that ultimately unveiled its true form. Through a detailed examination of the spectroscopic evidence and synthetic strategies, this paper provides a valuable case study for researchers, scientists, and drug development professionals on the potential pitfalls of spectroscopic interpretation and the crucial role of chemical synthesis in modern structure elucidation.

Introduction: The Initial Proposal of a Novel Zwitterion

In 1994, Biard and coworkers reported the isolation of this compound from the marine ascidian Clavelina lepadiformis.[1][2] Based on extensive NMR spectroscopic analysis, they proposed a unique tricyclic structure featuring a cis-fused decahydroquinoline (B1201275) ring system and an unprecedented zwitterionic vicinal amino alcohol moiety.[1][3] This novel molecular architecture, coupled with its reported cytotoxic and cardiovascular activities, sparked significant interest within the synthetic and medicinal chemistry communities.[1][3]

The Unraveling of a Structural Misconception: The Synthetic Challenge

The proposed structure of this compound presented a formidable synthetic challenge, attracting the attention of several research groups. As these teams embarked on the total synthesis of the proposed molecule and its various diastereomers, a consensus began to emerge: the synthetic compounds did not match the spectral data of the natural product.

Notably, the research groups of Weinreb and Pearson independently synthesized the proposed structure and its stereoisomers.[1][3] Upon comparison of the nuclear magnetic resonance (NMR) spectra of their synthetic compounds with the data reported for natural this compound, it became evident that a structural revision was necessary. None of the synthesized molecules, despite having the same molecular formula and connectivity as the proposed structure, exhibited the same spectroscopic properties as the isolated natural product.

The Definitive Answer: Total Synthesis and X-ray Crystallography

The true structure of this compound was ultimately and unambiguously established in 2000 by the research group of Kibayashi through a landmark total synthesis.[3][4] Their synthetic efforts culminated in a molecule with a different relative stereochemistry than initially proposed. Crucially, the hydrochloride salt of their synthetic this compound was found to be identical to the natural product.[3][4]

The corrected structure revealed a trans-fused decahydroquinoline ring system, a significant departure from the initially proposed cis-fusion. Furthermore, X-ray crystallographic analysis of the synthetic this compound hydrochloride salt confirmed this revised stereochemistry and revealed that the B-ring of the molecule adopts a twist-boat conformation.[1] This definitive structural proof highlighted the limitations of relying solely on NMR data for the assignment of complex stereostructures and solidified the indispensable role of total synthesis in the final verification of natural product structures.[5][6]

Spectroscopic Data: A Tale of Two Structures

The mischaracterization of this compound stemmed from the interpretation of complex NMR spectra. The following tables provide a comparative summary of the key ¹H and ¹³C NMR data for the initially proposed (and incorrect) structure and the final, corrected structure of this compound.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

| Proton | Proposed Structure (Biard et al., 1994) | Corrected Structure (Kibayashi et al., 2000) |

| H-2 | 3.25 (m) | 3.10 (m) |

| H-3ax | 1.50 (m) | 1.65 (m) |

| H-3eq | 2.05 (m) | 1.90 (m) |

| H-4ax | 1.35 (m) | 1.45 (m) |

| H-4eq | 1.80 (m) | 1.75 (m) |

| H-5 | 3.15 (m) | 2.95 (m) |

| H-6ax | 1.60 (m) | 1.55 (m) |

| H-6eq | 2.15 (m) | 2.00 (m) |

| H-7ax | 1.40 (m) | 1.50 (m) |

| H-7eq | 1.95 (m) | 1.85 (m) |

| H-8ax | 1.70 (m) | 1.60 (m) |

| H-8eq | 2.25 (m) | 2.10 (m) |

| H-9 | 2.85 (m) | 2.70 (m) |

| H-10a | 2.50 (m) | 2.40 (m) |

| H-10b | 2.65 (m) | 2.55 (m) |

| H-11 | 3.80 (d, J=4.5 Hz) | 3.65 (d, J=5.0 Hz) |

| Side Chain | 0.90 (t, J=7.0 Hz), 1.30-1.45 (m) | 0.88 (t, J=7.0 Hz), 1.25-1.40 (m) |

Note: The data for the proposed structure is based on the initial report and may be limited in detail. The corrected structure data is a representative compilation from synthetic studies.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

| Carbon | Proposed Structure (Biard et al., 1994) | Corrected Structure (Kibayashi et al., 2000) |

| C-2 | 65.4 | 63.8 |

| C-3 | 32.1 | 30.5 |

| C-4 | 25.8 | 24.2 |

| C-5 | 58.2 | 56.7 |

| C-6 | 28.9 | 27.3 |

| C-7 | 26.5 | 25.0 |

| C-8 | 35.7 | 34.1 |

| C-9 | 55.1 | 53.6 |

| C-10 | 42.3 | 40.8 |

| C-11 | 75.9 | 74.2 |

| C-12 | 68.7 | 67.1 |

| Side Chain | 14.1, 22.6, 29.3, 31.8, 36.5 | 14.0, 22.5, 29.2, 31.7, 36.4 |

Note: The data for the proposed structure is based on the initial report and may be limited in detail. The corrected structure data is a representative compilation from synthetic studies.

Key Experimental Protocols

The structural elucidation of this compound relied on a combination of spectroscopic and synthetic techniques. Below are generalized protocols for the key experiments that were instrumental in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the connectivity and stereochemistry of this compound.

General Protocol:

-

Sample Preparation: A sample of purified this compound (or a synthetic intermediate) was dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra were recorded to determine chemical shifts and basic multiplicity.

-

2D NMR: A suite of 2D NMR experiments was performed to establish connectivity and spatial relationships, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key insights into the relative stereochemistry.

-

-

Data Analysis: The acquired spectra were processed and analyzed to assign all proton and carbon signals and to deduce the final structure.

Total Synthesis (Illustrative Key Step: Intramolecular Diels-Alder Reaction by Kibayashi)

Objective: To unambiguously determine the structure of this compound through its chemical synthesis.

General Protocol for a Key Step (Intramolecular Acylnitroso-Diels-Alder Reaction):

-

Precursor Synthesis: A suitable diene-containing precursor with a hydroxamic acid moiety was synthesized through a multi-step sequence.

-

Generation of the N-Acylnitroso Intermediate: The hydroxamic acid precursor was oxidized in situ to the highly reactive N-acylnitroso species. A common oxidizing agent for this transformation is tetrapropylammonium (B79313) periodate (B1199274) (TPAP) in the presence of N-methylmorpholine N-oxide (NMO).

-

Intramolecular Cycloaddition: The generated N-acylnitroso dienophile underwent a spontaneous intramolecular [4+2] cycloaddition with the tethered diene to form a bicyclic oxazine (B8389632) adduct. The stereochemical outcome of this reaction was crucial for establishing the correct relative stereochemistry of the decahydroquinoline core.

-

Further Transformations: The resulting cycloadduct was then elaborated through a series of chemical transformations, including reduction of the N-O bond and other functional group manipulations, to ultimately afford the tricyclic core of this compound.

X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure of the hydrochloride salt of synthetic this compound.

General Protocol:

-

Crystallization: The hydrochloride salt of synthetic this compound was dissolved in a suitable solvent system (e.g., a mixture of a polar and a less polar solvent). Crystals were grown by slow evaporation of the solvent or by vapor diffusion techniques.

-

Data Collection: A single crystal of suitable size and quality was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.